N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone substituted with a trifluoromethyl group at position 4. The benzofuran moiety is linked via a methoxyethyl chain, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-15(14-8-11-4-2-3-5-13(11)26-14)10-23-17(24)12-6-7-16(22-9-12)18(19,20)21/h2-9,15H,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALVDQDEPOMHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzofuran derivative with a methoxyethyl halide under basic conditions.
Synthesis of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl group is introduced via a nucleophilic substitution reaction on a pyridine ring, often using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling of the Benzofuran and Pyridine Moieties: The final step involves the coupling of the benzofuran derivative with the trifluoromethyl-substituted pyridine carboxamide through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways involving benzofuran and pyridine derivatives.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The benzofuran moiety could engage in π-π stacking interactions, while the trifluoromethyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Notes:
Key Observations :
- The target compound likely requires amide bond formation, as seen in and , using coupling agents like tetramethylisouronium hexafluorophosphate .
- Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura in ) are common for introducing aryl/heteroaryl groups to pyridine cores .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Stability Trends
Notes:
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H15F3N2O2
- Molecular Weight : 320.30 g/mol
- Chemical Structure :
This compound features a pyridine ring substituted with a trifluoromethyl group and a benzofuran moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), influencing signaling pathways associated with various physiological responses .
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Therapeutic Applications
This compound is being investigated for several therapeutic applications:
- Cancer Treatment : Early research indicates potential efficacy against certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
- Neurological Disorders : Its modulatory effects on neurotransmitter systems suggest possible applications in treating conditions like depression or anxiety.
Table 1: Summary of Research Findings on Biological Activity
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated inhibition of cancer cell proliferation in vitro | |
| Study 2 | Showed modulation of GPCR signaling pathways | |
| Study 3 | Indicated antioxidant effects in cellular models |
Case Study Example
In a recent study published in a peer-reviewed journal, researchers explored the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The study also highlighted the compound's ability to induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
